molecular formula C17H12N2OS B11837558 5-(2-Phenylthiazol-4-yl)indolin-2-one

5-(2-Phenylthiazol-4-yl)indolin-2-one

Cat. No.: B11837558
M. Wt: 292.4 g/mol
InChI Key: CPYSPGIHDRERGD-UHFFFAOYSA-N
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Description

5-(2-Phenylthiazol-4-yl)indolin-2-one is a heterocyclic compound that combines the structural features of indolin-2-one and phenylthiazole. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The indolin-2-one moiety is known for its presence in various bioactive molecules, while the phenylthiazole group contributes to the compound’s unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Phenylthiazol-4-yl)indolin-2-one typically involves the condensation of indolin-2-one with a phenylthiazole derivative. One common method includes the reaction of indolin-2-one with 2-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the desired product. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide, with heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Phenylthiazol-4-yl)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield reduced forms of the thiazole ring.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Phenylthiazol-4-yl)indolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Phenylthiazol-2-yl)indolin-2-one: Similar structure but with a different position of the thiazole ring.

    5-(2-Phenylthiazol-5-yl)indolin-2-one: Another positional isomer with the thiazole ring at a different position.

    5-(2-Phenylthiazol-4-yl)indolin-3-one: Variation in the indolinone moiety.

Uniqueness

5-(2-Phenylthiazol-4-yl)indolin-2-one is unique due to its specific structural arrangement, which imparts distinct biological activities and chemical reactivity. Its combination of indolin-2-one and phenylthiazole moieties makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(2-phenyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS/c20-16-9-13-8-12(6-7-14(13)18-16)15-10-21-17(19-15)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYSPGIHDRERGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C3=CSC(=N3)C4=CC=CC=C4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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